N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
Description
N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a benzyl-substituted aromatic ring with chlorine at the 2-position and a 2-methoxyethoxy group at the 5-position. The chlorine substituent may influence electron density and steric interactions, while the 2-methoxyethoxy group introduces hydrophilicity and hydrogen-bonding capacity.
Properties
CAS No. |
921630-28-6 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H18ClNO2/c1-16-6-7-17-12-4-5-13(14)10(8-12)9-15-11-2-3-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
InChI Key |
CXSTYFFQJKWQRE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 2-chloro-5-(2-methoxyethoxy)benzyl chloride.
Cyclopropanation: The benzyl chloride derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring. This step often involves the use of reagents such as diazomethane or Simmons-Smith reagents.
Amine Introduction: The final step involves the introduction of the amine group to form the desired compound. This can be achieved through nucleophilic substitution reactions using amines like cyclopropylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, particularly cyclopropanamine cores and substituted aromatic systems:
Key Observations :
- Electron-Withdrawing Groups : The chlorine in the target compound likely increases electrophilicity compared to fluorine in ’s boronate ester analogue. This may alter reactivity in nucleophilic substitution or receptor binding .
- Hydrophilicity : The 2-methoxyethoxy group enhances solubility relative to the lipophilic biphenyl group in N-[(4-phenylphenyl)methyl]cyclopropanamine .
- Boronates vs.
Pharmacological Implications (Inferred)
While direct activity data are unavailable, structural trends suggest:
- Receptor Binding : The 3,4-difluorophenyl analogue () may exhibit higher binding affinity to serotonin or dopamine receptors due to fluorine’s electronegativity and small size .
- Metabolic Stability : The methoxyethoxy group in the target compound could reduce cytochrome P450-mediated oxidation compared to methylthio or nitro groups in and .
Biological Activity
N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory effects. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a cyclopropane ring attached to a chlorinated phenyl group with a methoxyethoxy substituent. The structural formula can be represented as follows:
This structure is significant as it influences the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar chloro-substituted compounds. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| N-(4-Chlorophenyl) chloroacetamide | Staphylococcus aureus | Effective |
| N-(3-Bromophenyl) chloroacetamide | Escherichia coli | Moderate |
| N-(4-Fluorophenyl) chloroacetamide | Candida albicans | Effective |
The biological activity of these compounds often correlates with their chemical structure, particularly the position and type of substituents on the phenyl ring. The presence of halogens has been shown to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. According to patent literature, compounds with similar structures have been investigated for their potential as immune modulators. These compounds can influence immune responses, potentially offering therapeutic benefits in conditions characterized by immune dysfunction .
Case Studies
- Study on Chloroacetamides : A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential utilized quantitative structure-activity relationship (QSAR) analysis. The findings indicated that specific structural modifications could significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Immunomodulatory Applications : Research indicated that certain derivatives of chlorinated phenyl compounds exhibited promising results in modulating immune responses in vitro, suggesting potential applications in treating autoimmune diseases or enhancing vaccine efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
